molecular formula C15H14N2O2 B11804415 6-(Indolin-1-yl)-5-methylnicotinic acid

6-(Indolin-1-yl)-5-methylnicotinic acid

Cat. No.: B11804415
M. Wt: 254.28 g/mol
InChI Key: SJCZVWYQYVFHGO-UHFFFAOYSA-N
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Description

6-(Indolin-1-yl)-5-methylnicotinic acid is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Indolin-1-yl)-5-methylnicotinic acid typically involves the following steps:

    Formation of Indoline Scaffold: The indoline scaffold can be synthesized through a substrate-controlled Ru(II)-catalyzed C–H activation/[5 + 2] annulation cascade.

    Attachment of Nicotinic Acid: The indoline scaffold is then coupled with a nicotinic acid derivative under suitable reaction conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-(Indolin-1-yl)-5-methylnicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indoline moiety, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

6-(Indolin-1-yl)-5-methylnicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Indolin-1-yl)-5-methylnicotinic acid involves its interaction with specific molecular targets and pathways. For example, indoline derivatives have been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors (NMDA-GluN2B) and reducing the secretion of inflammatory cytokines . This compound may also interact with other molecular targets, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Indolin-1-yl)-5-methylnicotinic acid is unique due to its specific structure, which combines the indoline moiety with a nicotinic acid framework

Properties

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)-5-methylpyridine-3-carboxylic acid

InChI

InChI=1S/C15H14N2O2/c1-10-8-12(15(18)19)9-16-14(10)17-7-6-11-4-2-3-5-13(11)17/h2-5,8-9H,6-7H2,1H3,(H,18,19)

InChI Key

SJCZVWYQYVFHGO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N2CCC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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